

MS049 Application Notes and Protocols

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Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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MS049 is characterized as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6. Its primary application in research is as a chemical probe to investigate the biological roles of these enzymes and their implications in cancer biology [1].

Quantitative Profiling of MS049

The table below summarizes key quantitative data for **MS049**, including inhibitory concentrations and cellular activity.

Table 1: Biochemical and Cellular Activity Profile of MS049

Parameter	Value	Description / Experimental Context
IC ₅₀ (PRMT4)	34 nM	Inhibition of human full-length PRMT4 methylation activity in a cell-free assay [1].
IC ₅₀ (PRMT6)	43 nM	Inhibition of PRMT6 methylation activity in a cell-free assay [1].
IC ₅₀ (PRMT8)	1.6 µM	Demonstrates selectivity over the related PRMT8 [1].
Cellular IC ₅₀ (H3R2me2a)	0.97 µM	Reduction of the PRMT6-mediated H3R2me2a mark in HEK293 cells after 20-hour treatment [1].

Parameter	Value	Description / Experimental Context
Cellular IC ₅₀ (Med12-Rme2a)	1.4 μM	Reduction of the PRMT4-mediated Med12 asymmetric dimethylation in HEK293 cells after 72-hour treatment [1].
Solubility (DMSO)	≥ 31 mg/mL (124.8 mM)	For preparation of stock solutions [1].
Solubility (Water)	≥ 56 mg/mL (174.3 mM)	For the dihydrochloride salt form (CAS 2095432-59-8) [2].

MS049 exhibits high selectivity for PRMT4 and PRMT6 over a broad range of other epigenetic targets, including other PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs) [1]. It is reported to be non-toxic and does not affect the growth of HEK293 cells at working concentrations [1].

Experimental Protocol: Inhibition of PRMT-Mediated Methylation in Cells

This protocol outlines the use of **MS049** in a cellular context to assess the inhibition of PRMT4 and PRMT6 activity by monitoring established methylation marks via western blot.

1. Reconstitution of MS049

- Prepare a 10-50 mM stock solution by dissolving **MS049** in high-quality, freshly opened DMSO [1].
- For the dihydrochloride salt (**MS049** 2HCl), the compound can also be dissolved directly in water or PBS at concentrations of at least 56 mg/mL (174.3 mM) [2].
- Aliquot and store the stock solution at -20°C to -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Treatment

- Culture HEK293 cells (or other relevant cell lines, such as MDA-MB-231 breast cancer cells) in appropriate media under standard conditions (37°C, 5% CO₂) [1] [3].
- Seed cells at a desired density and allow them to adhere overnight.
- The next day, treat cells with **MS049** across a concentration range (e.g., 0.1 μM to 100 μM). Include a vehicle control (e.g., DMSO at the same dilution as the highest drug concentration) [1].

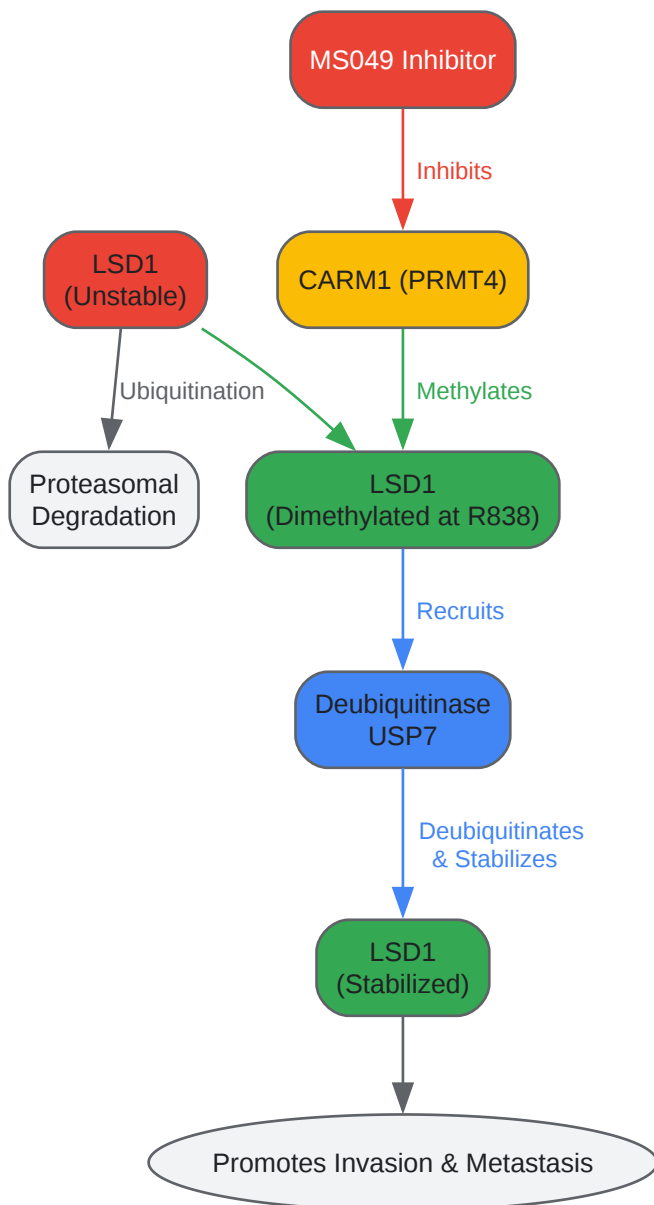
- **Incubation Time:** For assessing **H3R2me2a** reduction (PRMT6 activity), incubate for **20 hours**. For assessing **Med12-Rme2a** reduction (PRMT4 activity), incubate for **72 hours** [1].

3. Sample Collection and Western Blot Analysis

- Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration in the lysates to ensure equal loading.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with the following primary antibodies:
 - **Anti-H3R2me2a:** To monitor inhibition of PRMT6 activity.
 - **Anti-Med12-Rme2a:** To monitor inhibition of PRMT4 activity. A study investigating the PRMT4-LSD1 axis used this mark to demonstrate CARM1 inhibition by **MS049** [3].
 - **Anti-LSD1:** A relevant downstream target; treatment with **MS049** has been shown to decrease LSD1 protein levels in a dose-dependent manner in MDA-MB-231 cells [3].
 - **Loading Controls:** Anti- β -Actin or Anti-GAPDH.
- Incubate with appropriate HRP-conjugated secondary antibodies and develop using an ECL reagent.
- **Expected Result:** A concentration-dependent decrease in the H3R2me2a, Med12-Rme2a, and LSD1 signals should be observed, with minimal change in loading controls [1] [3].

Visualizing the CARM1-USP7-LSD1 Pathway Targeted by MS049

MS049 inhibits PRMT4/CARM1, which plays a key role in stabilizing the histone demethylase LSD1 in breast cancer. The following diagram illustrates this pathway and the point of inhibition by **MS049** [3].



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Diagram Title: CARM1-USP7-LSD1 Axis in Breast Cancer Metastasis

Pathway Description:

- **CARM1 Methylates LSD1:** CARM1 dimethylates LSD1 at arginine 838 (R838), which serves as a molecular switch [3].
- **USP7 Recruitment and Stabilization:** This methylation mark promotes the binding of the deubiquitinase USP7. USP7 then deubiquitinates LSD1, protecting it from proteasomal degradation and significantly increasing its stability [3].

- **Promotion of Metastasis:** The stabilized LSD1 protein represses E-cadherin and activates vimentin transcription, which enhances the invasion and metastasis of breast cancer cells [3].
- **Inhibition by MS049:** MS049 potently inhibits CARM1's methyltransferase activity. This blockade prevents R838 methylation of LSD1, disrupting its interaction with USP7 and leading to LSD1 ubiquitination and degradation, thereby suppressing the metastatic cascade [3].

Important Notes for Researchers

- **For Research Use Only:** MS049 is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans [1] [2].
- **Confirmation of Specificity:** Always include appropriate controls (e.g., genetic knockdown of PRMT4/PRMT6) to confirm that observed phenotypic effects are specifically due to the inhibition of these enzymes by MS049.
- **LSD1 as a Functional Readout:** Monitoring LSD1 protein levels can serve as a robust downstream functional readout for effective cellular PRMT4/CARM1 inhibition by MS049, particularly in breast cancer models [3].

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References

1. MS049 | PRMT4/PRMT6 Inhibitor [medchemexpress.com]
2. MS049 | PRMT4 and PRMT6 inhibitor | CAS 2095432-59-8 [invivochem.com]
3. Arginine methylation-dependent LSD1 stability promotes ... [pmc.ncbi.nlm.nih.gov]

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